molecular formula C6H10O B12861678 2-Methyl-3,4-dihydro-2h-pyran CAS No. 12655-16-2

2-Methyl-3,4-dihydro-2h-pyran

Cat. No.: B12861678
CAS No.: 12655-16-2
M. Wt: 98.14 g/mol
InChI Key: YTJGCGBAGAZNLA-UHFFFAOYSA-N
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Description

2-Methyl-3,4-dihydro-2H-pyran is an organic compound belonging to the class of heterocycles known as pyrans. It is a six-membered ring containing one oxygen atom and a double bond. This compound is of significant interest in organic chemistry due to its unique structure and reactivity.

Chemical Reactions Analysis

Types of Reactions

2-Methyl-3,4-dihydro-2H-pyran undergoes various types of chemical reactions, including:

    Oxidation: It can be oxidized to form corresponding lactones or carboxylic acids.

    Reduction: Reduction reactions can convert it into tetrahydropyran derivatives.

    Substitution: It can undergo nucleophilic substitution reactions, particularly at the carbon adjacent to the oxygen atom.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are frequently used reducing agents.

    Substitution: Acidic or basic conditions can facilitate substitution reactions, with reagents like hydrochloric acid (HCl) or sodium hydroxide (NaOH).

Major Products

    Oxidation: Produces lactones or carboxylic acids.

    Reduction: Yields tetrahydropyran derivatives.

    Substitution: Results in various substituted pyran derivatives.

Scientific Research Applications

2-Methyl-3,4-dihydro-2H-pyran has diverse applications in scientific research:

Mechanism of Action

The mechanism of action of 2-Methyl-3,4-dihydro-2H-pyran involves its ability to act as a protecting group for alcohols. When reacted with an alcohol, it forms a tetrahydropyranyl (THP) ether, protecting the alcohol from various reactions. This protection can be reversed by acidic hydrolysis, restoring the original alcohol and forming 5-hydroxypentanal .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-Methyl-3,4-dihydro-2H-pyran is unique due to the presence of the methyl group, which influences its reactivity and the types of reactions it can undergo. This methyl group can provide steric hindrance and electronic effects that differentiate it from other pyran derivatives .

Properties

CAS No.

12655-16-2

Molecular Formula

C6H10O

Molecular Weight

98.14 g/mol

IUPAC Name

2-methyl-3,4-dihydro-2H-pyran

InChI

InChI=1S/C6H10O/c1-6-4-2-3-5-7-6/h3,5-6H,2,4H2,1H3

InChI Key

YTJGCGBAGAZNLA-UHFFFAOYSA-N

Canonical SMILES

CC1CCC=CO1

Origin of Product

United States

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